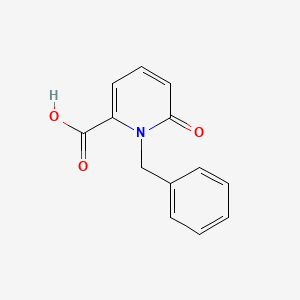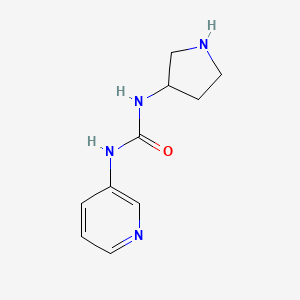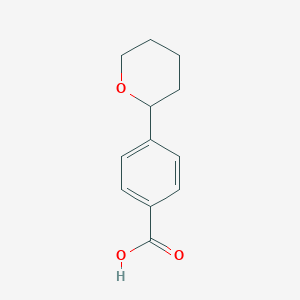
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide, also known as DPA, is a small molecule that has gained significant attention in the field of chemical biology and medicinal chemistry. DPA is a versatile compound that has been used for various scientific research applications, including metal ion sensing, protein labeling, and cancer therapy.
Mécanisme D'action
The mechanism of action of 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide varies depending on its application. In metal ion sensing, 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide forms a complex with metal ions, such as zinc, copper, and iron, resulting in a change in its fluorescence intensity or color. In protein labeling, 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide reacts with primary amines on the protein surface, forming a stable amide bond. In cancer therapy, 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide inhibits the proteasome activity, leading to the accumulation of misfolded proteins and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has shown minimal toxicity and high biocompatibility in various biochemical and physiological systems. 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has been used for labeling proteins in live cells and animals without causing significant cellular or tissue damage. 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has also been used for metal ion sensing in biological samples, such as blood and urine, without interfering with the normal physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has several advantages for lab experiments, including its high sensitivity, selectivity, and versatility. 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide can be used for metal ion sensing and protein labeling in various biological systems, including cells, tissues, and animals. However, 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has several limitations, including its low water solubility, which can affect its bioavailability and efficacy in biological systems. Furthermore, 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide can bind to other molecules, such as amino acids and peptides, leading to non-specific labeling or interference with metal ion sensing.
Orientations Futures
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has a wide range of potential applications in various scientific fields, including chemistry, biology, and medicine. Future research directions for 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide include developing new synthesis methods to improve its yield and purity, optimizing its properties for specific applications, such as metal ion sensing and cancer therapy, and exploring its potential for in vivo imaging and diagnostics. Furthermore, 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide can be used as a tool for studying metal ion homeostasis and protein degradation pathways in various biological systems.
Méthodes De Synthèse
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide can be synthesized using various methods, including the reaction of 3-aminopyridine and terephthalic acid in the presence of a dehydrating agent, such as thionyl chloride, or the reaction of 3-bromopyridine and 4-bromobenzoic acid in the presence of a palladium catalyst. The yield of 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has been widely used in scientific research due to its unique properties, such as high affinity for metal ions, fluorescence, and biocompatibility. 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide can be used as a metal ion sensor for various applications, including environmental monitoring, food safety, and medical diagnosis. 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide can also be used as a protein labeling reagent for studying protein-protein interactions and protein localization. Furthermore, 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has shown promising anticancer activity by targeting the proteasome, which is a key regulator of protein degradation in cancer cells.
Propriétés
IUPAC Name |
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-15-3-1-9-19-11-15)13-5-7-14(8-6-13)18(24)22-16-4-2-10-20-12-16/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJMMUTXRTWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7580402.png)
![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B7580408.png)
![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}piperidine-1-carboxylate](/img/structure/B7580411.png)



![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)



